Piperidine-2,5-dione hydrochloride structural analysis
Piperidine-2,5-dione hydrochloride structural analysis
An In-Depth Technical Guide to the Structural Analysis of Piperidine-2,5-dione Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperidine-2,5-dione, an isomer of the well-known glutarimide scaffold, represents a core heterocyclic structure with significant potential in medicinal chemistry and materials science.[1] As with any molecule destined for advanced applications, unequivocal structural verification is paramount. This guide provides a comprehensive, methodology-focused exploration of the techniques required for the complete structural elucidation of piperidine-2,5-dione hydrochloride. We move beyond mere procedural lists to offer a Senior Application Scientist’s perspective on the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. This document details the integrated application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Infrared (IR) Spectroscopy to provide an unambiguous structural assignment.
Introduction and Molecular Overview
Piperidine-2,5-dione is a heterocyclic compound featuring a six-membered ring containing a nitrogen atom and two carbonyl groups at the 2- and 5-positions.[2] Its hydrochloride salt form enhances solubility and stability, making it amenable to a variety of analytical techniques. The parent molecule, 2,5-Piperidinedione, has a molecular formula of C₅H₇NO₂ and a molecular weight of approximately 113.11 g/mol .[3] The hydrochloride salt has the formula C₅H₈ClNO₂ and a molecular weight of 149.57 g/mol .[4] Understanding its structure is critical as the precise arrangement of its atoms dictates its chemical reactivity, physical properties, and potential biological activity.
Table 1: Chemical and Physical Properties of Piperidine-2,5-dione Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₅H₈ClNO₂ | PubChem[4] |
| Molecular Weight | 149.57 g/mol | PubChem[4] |
| IUPAC Name | piperidine-2,5-dione;hydrochloride | PubChem[4] |
| Canonical SMILES | C1CC(=O)NCC1=O.Cl | PubChem[4] |
Synthesis and Sample Preparation
A robust structural analysis begins with a pure, well-characterized sample. While multiple synthetic routes to piperidine diones exist, a common conceptual pathway involves the cyclization of an appropriate amino acid precursor, such as 4-aminoglutaric acid.[3] The hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid in a suitable solvent like methanol or ethyl acetate.[5]
Protocol 1: General Hydrochloride Salt Formation
-
Dissolution: Dissolve the synthesized piperidine-2,5-dione free base in a minimal amount of a dry organic solvent (e.g., methanol, diethyl ether).
-
Acidification: Slowly add a stoichiometric equivalent of hydrochloric acid (e.g., as a solution in the same solvent or as dry HCl gas) while stirring. The reaction is typically performed at a low temperature (0-10 °C).[6]
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold, dry solvent to remove any unreacted starting material or excess acid. Dry the final product under a vacuum.
-
Expert Insight: The choice of solvent is critical. A solvent in which the free base is soluble but the hydrochloride salt is not will maximize yield. Using dry solvents and HCl is essential to prevent hydrolysis of the dione functional groups.
Core Analytical Workflow for Structural Elucidation
A multi-technique approach is non-negotiable for the rigorous validation of a chemical structure. Each technique provides a unique piece of the structural puzzle, and their combined data create a self-validating system.
Caption: Integrated workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution. For piperidine-2,5-dione hydrochloride, ¹H and ¹³C NMR, supplemented with 2D experiments, provide a complete picture of the proton and carbon framework.
¹H and ¹³C NMR Spectral Predictions
The structure of piperidine-2,5-dione suggests a distinct set of signals. The methylene protons (at C3, C4, and C6) will likely appear as complex multiplets due to spin-spin coupling.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| C2 | - | ~170-175 | Carbonyl carbon chemical shift. |
| C3 | ~2.5 - 2.9 | ~30-35 | Methylene alpha to a carbonyl. |
| C4 | ~2.2 - 2.6 | ~25-30 | Methylene beta to a carbonyl. |
| C5 | - | ~170-175 | Carbonyl carbon chemical shift. |
| C6 | ~3.0 - 3.5 | ~40-45 | Methylene alpha to both a carbonyl and nitrogen. |
| N-H | ~8.0 - 9.0 | - | Amide proton, shift is solvent-dependent. |
Protocol 2: NMR Sample Preparation and Acquisition
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Sample Weighing: Accurately weigh 5-10 mg of piperidine-2,5-dione hydrochloride.
-
Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Expert Insight: DMSO-d₆ is often preferred as it solubilizes the salt and keeps the N-H proton from exchanging, allowing for its observation. If D₂O is used, the N-H proton will exchange with deuterium and become invisible.
-
-
Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.
-
Acquisition: Insert the sample into the NMR spectrometer. Acquire standard ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HSQC). 2D NMR is invaluable for unambiguously assigning which protons are coupled and which protons are attached to which carbons.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis. Electrospray ionization (ESI) is the preferred method for a polar salt like this, as it is a soft ionization technique that typically yields the protonated molecule.[9]
Expected Fragmentation Patterns
The protonated molecule of the free base, [C₅H₇NO₂ + H]⁺, would have an m/z of approximately 114.1. Fragmentation in a tandem mass spectrometer (MS/MS) would likely involve the loss of small neutral molecules or cleavage of the piperidine ring.
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Alpha-Cleavage: The bond adjacent to the nitrogen atom is a common point of cleavage.[9]
-
Ring Fission: The piperidine ring can undergo cleavage to form various acyclic fragment ions.[9]
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture, such as water/methanol with 0.1% formic acid.
-
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Flow Rate: 0.2 - 0.4 mL/min.[9]
-
-
MS Method:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Full Scan: Perform a full scan (e.g., m/z 50-500) to identify the precursor ion ([M+H]⁺).
-
Product Ion Scan (MS/MS): Select the precursor ion and perform a product ion scan to observe the fragmentation pattern.
-
X-ray Crystallography
X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[10] It is the gold standard for confirming stereochemistry, bond lengths, bond angles, and intermolecular interactions.
Caption: Standard workflow for single-crystal X-ray diffraction.
Protocol 4: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of suitable size and quality. This is often the most challenging step. Slow evaporation of a saturated solution, vapor diffusion, or slow cooling are common methods.
-
Expert Insight: A solvent system where the compound has moderate solubility is ideal. Experiment with various solvents (e.g., ethanol, methanol/water, acetone) to find optimal conditions.
-
-
Data Collection: Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion. Collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group.[11] Solve the structure using direct methods or Patterson methods to determine the initial atomic positions. Refine the structural model against the experimental data until convergence is reached.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For piperidine-2,5-dione hydrochloride, it serves as a quick quality check and confirmation of key structural features.
Expected Key Absorptions
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H | 3200 - 3400 | Stretch |
| C-H | 2850 - 3000 | Stretch (aliphatic) |
| C=O | 1680 - 1720 | Stretch (amide/ketone) |
Note: The presence of two carbonyl groups may result in two distinct C=O stretching bands.[12]
Protocol 5: Acquiring an IR Spectrum
-
Sample Preparation (ATR): Place a small amount of the dry powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Apply pressure to ensure good contact and collect the spectrum.
-
Background Correction: A background spectrum of the empty ATR crystal should be collected and automatically subtracted from the sample spectrum.
Conclusion
The structural elucidation of piperidine-2,5-dione hydrochloride is a case study in the power of an integrated analytical approach. While each technique provides valuable data, it is their collective and corroborative power that leads to an undeniable structural assignment. NMR defines the molecular framework in solution, mass spectrometry confirms the molecular formula and mass, IR spectroscopy verifies the presence of key functional groups, and X-ray crystallography provides the ultimate proof of the three-dimensional structure in the solid state. Following the protocols and expert insights detailed in this guide will enable researchers to characterize this and similar molecules with the highest degree of scientific integrity and confidence.
References
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Der Pharma Chemica (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Available: [Link]
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ChemRxiv (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available: [Link]
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NIST WebBook (n.d.). 2,5-Piperazinedione - IR Spectrum. Available: [Link]
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Royal Society of Chemistry (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of N-benzyl methyl pipecolinates. Available: [Link]
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ScienceDirect (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2′-hydroxyphenyl)prop-2-en-1-one. Available: [Link]
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